MitoBloCK-11

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

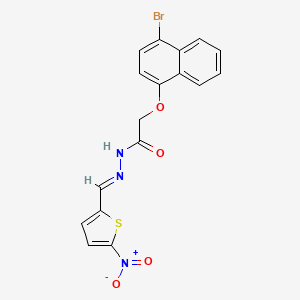

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFLSGAKLBJTB-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of MitoBloCK-11: A Technical Guide to a Novel Class of Mitochondrial Protein Import Inhibitors

Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound designated "MitoBloCK-11". This technical guide will therefore focus on the well-characterized members of the MitoBloCK family, primarily MitoBloCK-1 and MitoBloCK-6 , as representative examples to elucidate the mechanism of action for this class of mitochondrial protein import inhibitors. The principles and methodologies described herein are expected to be broadly applicable to other compounds within this family.

Executive Summary

The MitoBloCK family of small molecules represents a novel class of chemical probes designed to investigate and modulate the intricate process of mitochondrial protein import. These compounds offer researchers powerful tools to dissect the specific roles of various components of the mitochondrial import machinery. This guide provides an in-depth analysis of the mechanisms of action for key MitoBloCK compounds, details the experimental protocols for their characterization, and presents their effects on cellular signaling pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Protein Import

Mitochondria import the vast majority of their proteins from the cytosol. This process is mediated by a series of sophisticated protein complexes in the outer and inner mitochondrial membranes. The MitoBloCK compounds have been identified as potent and specific inhibitors of distinct stages of this import process.

MitoBloCK-1: Targeting the TIM22 Pathway

MitoBloCK-1 has been shown to specifically inhibit the TIM22 protein import pathway , which is responsible for the insertion of multi-spanning membrane proteins into the mitochondrial inner membrane.[1] Its mechanism of action involves the direct targeting of the Tim9-Tim10 complex , a chaperone in the intermembrane space.[1] By impeding the binding of the Tim9-Tim10 complex to its substrate proteins, MitoBloCK-1 effectively stalls the translocation of these proteins across the outer membrane.[1][2] This leads to a selective reduction in the import of TIM22 pathway substrates, such as the ADP/ATP carrier (AAC), without affecting other import pathways like the TIM23 or Mia40/Erv1 pathways.[1]

MitoBloCK-6: Targeting the Mia40/Erv1 Disulfide Relay System

In contrast to MitoBloCK-1, MitoBloCK-6 targets the Mia40/Erv1 disulfide relay system , a critical pathway for the import and oxidative folding of cysteine-rich proteins in the intermembrane space.[3][4] MitoBloCK-6 acts by inhibiting the oxidase activity of Erv1 (also known as ALR in mammals).[3][4] Erv1 is responsible for re-oxidizing Mia40, which in turn introduces disulfide bonds into the importing substrate proteins.[3][5] By inhibiting Erv1, MitoBloCK-6 traps Mia40 in its reduced state, preventing the import and maturation of its substrates.[5] Interestingly, MitoBloCK-6 has also been shown to have a broader impact on the carrier import pathway, suggesting a potential role for Erv1 in transferring substrates from the outer membrane translocase to the small Tim complexes.[4]

Quantitative Data Summary

The following table summarizes the key characteristics and effects of MitoBloCK-1 and MitoBloCK-6 based on available research.

| Feature | MitoBloCK-1 | MitoBloCK-6 |

| Primary Target | Tim9-Tim10 complex[1] | Erv1/ALR[3][4] |

| Affected Pathway | TIM22 import pathway[1][2] | Mia40/Erv1 disulfide relay system[3][4] |

| Inhibited Substrates | ADP/ATP carrier (AAC), Phosphate carrier, Tim22, Tafazzin[1] | Tim13, Cmc1, other cysteine-rich proteins[4] |

| Cellular Effects | Inhibition of mammalian cell growth[1] | Induction of apoptosis in human embryonic stem cells (hESCs)[4] |

Experimental Protocols

The characterization of MitoBloCK compounds has relied on a variety of robust experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Mitochondrial Protein Import Assay

This assay is fundamental to assessing the inhibitory activity of MitoBloCK compounds on mitochondrial protein import.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from yeast or mammalian cells using differential centrifugation.

-

Radiolabeling of Precursor Proteins: Synthesize and radiolabel precursor proteins (e.g., AAC for the TIM22 pathway, Tim13 for the Mia40/Erv1 pathway) using an in vitro transcription/translation system with [³⁵S]-methionine.

-

Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in the presence of varying concentrations of the MitoBloCK compound or a vehicle control (e.g., DMSO). The import buffer should contain an energy source (e.g., ATP, NADH) to drive the import process.

-

Protease Treatment: After the import reaction, treat the mitochondria with a protease (e.g., proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.

-

Analysis: Re-isolate the mitochondria, lyse them, and separate the proteins by SDS-PAGE. The imported, protease-protected proteins are then visualized by autoradiography. The intensity of the bands corresponding to the imported protein is quantified to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the MitoBloCK compounds on cultured cells.

Methodology:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the MitoBloCK compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Target Binding

2D NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be employed to confirm the direct binding of MitoBloCK compounds to their protein targets.[5]

Methodology:

-

Protein Expression and Labeling: Express and purify the target protein (e.g., Erv1/ALR) with ¹⁵N labeling.

-

NMR Sample Preparation: Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer.

-

HSQC Spectra Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as a fingerprint of the protein's folded state.

-

Ligand Titration: Add increasing concentrations of the MitoBloCK compound to the protein sample and acquire an HSQC spectrum at each concentration.

-

Data Analysis: Analyze the changes in the chemical shifts and intensities of the peaks in the HSQC spectra. Significant chemical shift perturbations for specific amino acid residues upon ligand binding indicate the binding site of the compound on the protein.[5]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the mitochondrial protein import pathways and the specific points of inhibition by MitoBloCK-1 and MitoBloCK-6.

Caption: The TIM22 import pathway and the inhibitory action of MitoBloCK-1.

Caption: The Mia40/Erv1 disulfide relay system and the inhibitory action of MitoBloCK-6.

Conclusion

The MitoBloCK family of compounds, exemplified by MitoBloCK-1 and MitoBloCK-6, provides invaluable tools for the detailed investigation of mitochondrial protein import pathways. Their specific mechanisms of action allow for the targeted disruption of either the TIM22 pathway or the Mia40/Erv1 disulfide relay system. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals to understand and utilize these powerful molecular probes in their studies of mitochondrial biology and related diseases. Further research into this class of compounds, including the potential characterization of "this compound," will undoubtedly continue to illuminate the complex and vital processes of mitochondrial biogenesis.

References

- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

MitoBloCK-11 and its Target Protein Seo1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoBloCK-11 is a novel small molecule identified through a chemical screen for inhibitors of mitochondrial protein import. It has been implicated in the regulation of the PINK1/Parkin signaling pathway, a critical quality control mechanism for mitochondrial health that is linked to autosomal recessive Parkinson's disease. The identified protein target of this compound is Seo1, a protein previously characterized as a plasma membrane transporter. This guide provides a comprehensive technical overview of this compound and its interaction with Seo1, including what is known about its mechanism of action, relevant experimental protocols, and its role in the context of mitochondrial quality control.

Introduction: this compound and the Seo1 Target

This compound is a small molecule inhibitor of mitochondrial protein import.[1][2] Its chemical formula is C₁₇H₁₂BrN₃O₄S.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₂BrN₃O₄S |

| Molecular Weight | 434.26 g/mol |

| CAS Number | 413606-16-3 |

The primary protein target of this compound has been identified as Seo1.[2][3] This discovery was notable as Seo1 was previously thought to be located exclusively at the plasma membrane.[3] While quantitative data on the binding affinity (e.g., Kd) or inhibitory concentration (e.g., IC₅₀) of this compound for Seo1 is not publicly available in peer-reviewed literature, its identification as a target suggests a specific interaction that can be leveraged to study cellular pathways.

Seo1 is a member of the Dal5p family of permeases, characterized by 12 transmembrane domains. In yeast, Seo1p has been identified as a high-affinity transporter for the dipeptide γ-Glu-Met and is localized to the plasma membrane.

The PINK1/Parkin Mitophagy Pathway

The PINK1/Parkin pathway is a key cellular process for maintaining mitochondrial health. It identifies and removes damaged mitochondria through a process called mitophagy.

-

In healthy mitochondria: The serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by proteases and subsequently degraded. This keeps PINK1 levels low.

-

In damaged mitochondria: A loss of mitochondrial membrane potential stalls the import of PINK1, leading to its accumulation on the outer mitochondrial membrane.

-

Parkin recruitment and activation: Accumulated PINK1 phosphorylates ubiquitin molecules on the mitochondrial surface. This phosphorylated ubiquitin acts as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion.

-

Ubiquitination and Mitophagy: Parkin then ubiquitinates a variety of outer mitochondrial membrane proteins, marking the entire organelle for engulfment by an autophagosome and subsequent degradation in a lysosome.

The involvement of this compound in this pathway suggests that its target, Seo1, may play a role in the trafficking or import of components related to this mitochondrial quality control system.[2][3]

Experimental Protocols

While specific protocols for this compound are not publicly available, this section details the general methodologies likely employed in its discovery and characterization.

Small Molecule Screening for Inhibitors of Mitochondrial Protein Import

A common approach to identify molecules like this compound is through high-throughput screening using a yeast-based assay.

-

Principle: A reporter protein that is toxic to yeast when imported into mitochondria is expressed. In the presence of an effective mitochondrial import inhibitor, the reporter remains in the cytosol, allowing the yeast to survive and grow.

-

Yeast Strain: A yeast strain is engineered to express a fusion protein, such as a mitochondrial targeting sequence fused to a selectable marker (e.g., URA3) that is toxic under specific media conditions when imported.

-

Screening Procedure:

-

Yeast cells are cultured in multi-well plates.

-

A library of small molecules is added to the wells.

-

The yeast are then plated on media that selects for the inhibition of mitochondrial import (e.g., media lacking uracil for a URA3-based screen).

-

Wells showing yeast growth contain potential mitochondrial import inhibitors.

-

-

Hit Validation: Positive hits are then subjected to secondary screens to confirm their activity and rule out off-target effects.

References

MitoBloCK-11: A Novel Probe of Mitochondrial Protein Import

An In-depth Technical Guide on the Emerging Role and Investigational Landscape of MitoBloCK-11

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of this compound based on currently available public information. It is important to note that detailed peer-reviewed research, including extensive quantitative data and specific experimental protocols for this compound, is limited. The primary source of specific information is a doctoral dissertation, and as such, the broader scientific community has not yet extensively validated these findings.

Executive Summary

Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. Defects in this intricate machinery are linked to a growing number of human diseases, including neurodegenerative disorders and metabolic conditions. Small molecule inhibitors of mitochondrial protein import are invaluable tools for dissecting the mechanisms of this process and for exploring potential therapeutic interventions. This compound is a novel small molecule inhibitor identified in a screen for modulators of mitochondrial protein import. Unlike other inhibitors that target the well-characterized TOM and TIM translocase complexes, this compound is reported to act through the transport protein Seo1, which was not previously localized to the mitochondria. This whitepaper will synthesize the available information on this compound, detail its proposed mechanism of action, and provide generalized experimental protocols relevant to its study.

Introduction to Mitochondrial Protein Import

The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the mitochondria. This process is mediated by a series of protein translocases located in the outer and inner mitochondrial membranes. The primary import pathways are governed by the Translocase of the Outer Membrane (TOM) complex and the Translocase of the Inner Membrane (TIM) complexes (TIM23 and TIM22) .

-

The TOM Complex: Acts as the main entry gate for nearly all mitochondrial precursor proteins. It recognizes targeting signals on the precursor proteins and facilitates their translocation across the outer membrane.

-

The TIM23 Complex: Located in the inner membrane, it mediates the import of proteins with N-terminal presequences into the mitochondrial matrix and their insertion into the inner membrane.

-

The TIM22 Complex: Also in the inner membrane, this complex is responsible for the insertion of multi-pass transmembrane proteins, such as carrier proteins, into the inner membrane.

The coordinated action of these complexes is essential for the proper localization and function of mitochondrial proteins.

This compound: A Novel Inhibitor

This compound is a small molecule that has emerged from chemical screens designed to identify new inhibitors of mitochondrial protein import. Its unique characteristic is its proposed target, Seo1, a protein that had been primarily associated with the plasma membrane.

Proposed Mechanism of Action

According to available information, this compound is thought to inhibit mitochondrial protein import by acting through the transport protein Seo1. It is suggested to specifically inhibit the import of precursor proteins that contain hydrophobic segments. This suggests a potential role for Seo1 in the import or quality control of a specific subset of mitochondrial proteins. The connection of this compound to the PINK1/Parkin pathway, which is involved in mitophagy and the clearance of damaged mitochondria, further points to its potential role in mitochondrial quality control.

Below is a conceptual diagram of the proposed mechanism of action for this compound.

Quantitative Data

As of the latest review of public-domain literature, specific quantitative data from peer-reviewed studies on the efficacy and selectivity of this compound (e.g., IC50 values for inhibition of import of specific mitochondrial proteins, dose-response curves) are not available. Research and drug development professionals are encouraged to consult forthcoming publications for such data.

Experimental Protocols

While detailed protocols for experiments specifically utilizing this compound are not publicly available, this section provides established methodologies for studying mitochondrial protein import and the effects of its inhibitors. These protocols can be adapted for the investigation of this compound.

In Vitro Mitochondrial Protein Import Assay

This assay directly measures the import of a radiolabeled precursor protein into isolated mitochondria.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., yeast, cultured mammalian cells, or animal tissue) by differential centrifugation.

-

In Vitro Transcription and Translation: Synthesize a radiolabeled mitochondrial precursor protein (e.g., using a rabbit reticulocyte lysate system with [³⁵S]-methionine).

-

Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor protein in an import buffer containing an energy source (ATP and succinate/malate). To test the effect of this compound, a range of concentrations of the compound or a vehicle control (e.g., DMSO) would be added to the import reaction.

-

Protease Treatment: After the import reaction, treat the mitochondria with a protease (e.g., trypsin or proteinase K) to digest any precursor protein that has not been imported.

-

Re-isolation of Mitochondria: Pellet the mitochondria to remove the protease and non-imported protein fragments.

-

Analysis: Analyze the mitochondrial proteins by SDS-PAGE and autoradiography. A band corresponding to the mature, imported protein will be visible in the control samples, and its intensity will be reduced in the presence of an effective inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of a small molecule with its protein target in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the cell lysate to a range of temperatures.

-

Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

-

Analysis: Analyze the soluble fraction by Western blotting for the target protein (Seo1). Ligand binding is expected to stabilize the target protein, resulting in more of it remaining in the soluble fraction at higher temperatures compared to the control.

Signaling Pathways and Logical Relationships

The discovery of this compound's potential interaction with Seo1 and its effect on the import of hydrophobic proteins suggests a novel branch in our understanding of mitochondrial protein import. Furthermore, its connection to the PINK1/Parkin pathway of mitophagy opens up new avenues of investigation into how mitochondrial protein import is integrated with mitochondrial quality control.

The following diagram illustrates the logical relationship between a defect in mitochondrial protein import and the activation of the PINK1/Parkin pathway, and where this compound might intervene.

Conclusion and Future Directions

This compound represents an exciting new tool for the study of mitochondrial protein import. Its novel proposed target, Seo1, challenges existing models and suggests new complexities in this fundamental cellular process. While the currently available data is limited, it lays the groundwork for future investigations that will be critical for a full understanding of its mechanism and potential applications. Key future research directions should include:

-

Target Validation: Definitive confirmation of Seo1 as the direct target of this compound.

-

Mechanism of Action: Elucidation of the precise molecular mechanism by which the this compound/Seo1 interaction inhibits the import of hydrophobic proteins.

-

Quantitative Profiling: Comprehensive analysis of the inhibitory profile of this compound against a wide range of mitochondrial precursor proteins.

-

In Vivo Studies: Investigation of the effects of this compound in cellular and animal models of diseases associated with mitochondrial dysfunction.

The continued study of this compound and other novel inhibitors of mitochondrial protein import will undoubtedly provide deeper insights into mitochondrial biology and may pave the way for new therapeutic strategies for a range of human diseases.

An In-Depth Technical Guide to MitoBloCK-11 and the Broader Family of Mitochondrial Protein Import Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery and characterization of MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import. While publicly available, in-depth quantitative data and detailed experimental protocols for this compound are currently limited, this document summarizes the existing knowledge. To further serve the scientific community, this guide also presents a detailed analysis of the well-characterized analog, MitoBloCK-6, as a representative of the MitoBloCK family of compounds. This family of molecules holds significant promise for elucidating the mechanisms of mitochondrial protein import and for the development of therapeutics targeting mitochondrial dysfunction.

Part 1: this compound - A Novel Probe of the PINK1 Pathway

This compound is a small molecule identified as an inhibitor of mitochondrial protein import.[1] It is believed to act through the transport protein Seo1, distinguishing its mechanism from inhibitors that target the well-known Tom70 or Tom20 receptors.[1] The primary significance of this compound lies in its role in the PINK1/Parkin-regulated mitophagy pathway, which is implicated in autosomal recessive Parkinson's disease.[2][3]

Initial characterization suggests that this compound inhibits the import of precursor proteins containing hydrophobic segments and affects zebrafish development.[1] Further detailed studies are required to fully elucidate its mechanism of action and therapeutic potential.

Part 2: MitoBloCK-6 - A Well-Characterized Inhibitor of the Mitochondrial Disulfide Relay System

Given the limited detailed public information on this compound, we present an in-depth analysis of MitoBloCK-6, a potent and well-studied member of the MitoBloCK family. MitoBloCK-6 serves as an excellent model for understanding the broader implications of inhibiting mitochondrial protein import.

MitoBloCK-6 was identified through a chemical screen for inhibitors of Erv1 oxidase activity, a key component of the mitochondrial disulfide relay system.[4] This pathway, involving Mia40 and Erv1/ALR, is crucial for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[4][5]

Mechanism of Action

MitoBloCK-6 selectively inhibits the Mia40/Erv1 redox-mediated import pathway.[4] It is proposed to interfere with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[4] This inhibition attenuates the import of Erv1 substrates into yeast mitochondria and inhibits the oxidation of Tim13 and Cmc1 in in vitro reconstitution assays.[4] Unexpectedly, MitoBloCK-6 also revealed a role for Erv1 in the carrier import pathway, specifically in transferring substrates from the Translocase of the Outer Membrane (TOM) complex to the small Tim complexes.[4]

Quantitative Data

The following table summarizes the key quantitative data for MitoBloCK-6, providing a clear comparison of its activity and effects across different experimental systems.

| Parameter | Value | Cell/System Type | Reference |

| IC50 (Erv1) | 900 nM | In vitro | MedChemExpress |

| IC50 (ALR) | 700 nM | In vitro | MedChemExpress |

| IC50 (Erv2) | 1.4 µM | In vitro | MedChemExpress |

| HeLa Cell Viability (IC50) | 17.2 µM (for MitoBloCK-10) | HeLa Cells | MedChemExpress |

| Effect on Mia40 & Cyt c binding to Erv1 | Decreased by 75% and 95% respectively | Isolated Mitochondria | Developmental Cell |

| Effect on hESC | Induces apoptosis via cytochrome c release | hESCs | Developmental Cell |

| Effect on Zebrafish | Impaired cardiac development | Zebrafish Embryos | Developmental Cell |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

1. In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP Assay)

-

Objective: To determine the inhibitory effect of MitoBloCK compounds on Erv1 oxidase activity.

-

Methodology:

-

The assay is based on the detection of H₂O₂ produced during the Erv1-catalyzed oxidation of substrates.

-

The reaction mixture contains purified Erv1 enzyme, a suitable substrate (e.g., DTT), and the Amplex Red-HRP detection system.

-

MitoBloCK compounds are pre-incubated with Erv1 before initiating the reaction.

-

The fluorescence of the reaction product, resorufin, is measured over time to determine the rate of H₂O₂ production.

-

Compounds that directly inhibit the Amplex Red-HRP reaction are excluded.

-

A dose-response curve is generated to calculate the IC50 value.[5]

-

2. In Organello Mitochondrial Protein Import Assay

-

Objective: To assess the effect of MitoBloCK-6 on the import of specific radiolabeled precursor proteins into isolated mitochondria.

-

Methodology:

-

Mitochondria are isolated from wild-type yeast or other relevant cell types.

-

Radiolabeled precursor proteins (e.g., Mia40, Cmc1, AAC) are synthesized by in vitro transcription/translation.

-

Isolated mitochondria are energized and pre-incubated with MitoBloCK-6 or a vehicle control (DMSO).

-

The radiolabeled precursor is added to the mitochondrial suspension, and import is allowed to proceed for various time points.

-

Non-imported precursor is removed by protease treatment (e.g., trypsin or proteinase K).

-

Mitochondria are re-isolated, and the imported proteins are analyzed by SDS-PAGE and autoradiography.

-

3. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of MitoBloCK compounds on mammalian cells.

-

Methodology:

-

Cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the MitoBloCK compound for a specified duration (e.g., 24 hours).

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

-

4. Zebrafish Development Assay

-

Objective: To evaluate the in vivo effects of MitoBloCK compounds on embryonic development.

-

Methodology:

-

Zebrafish embryos are collected and staged.

-

Embryos are exposed to various concentrations of the MitoBloCK compound in their aqueous environment.

-

Developmental progression and any morphological abnormalities (e.g., cardiac edema) are monitored and documented at specific time points.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of MitoBloCK inhibitors.

References

- 1. This compound (MB-11) | TargetMol [targetmol.com]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Hydrophobic Segments in MitoBloCK-11-Mediated Inhibition of Mitochondrial Protein Import

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the mechanism of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import, with a specific focus on the pivotal role of hydrophobic segments in its inhibitory action. This compound presents a unique mechanism by selectively targeting precursor proteins containing hydrophobic regions, offering a nuanced tool for studying mitochondrial biogenesis and a potential avenue for therapeutic development.

Executive Summary

Mitochondria are essential organelles that rely on the import of over a thousand proteins synthesized in the cytosol. Disruption of this intricate import process is implicated in a range of human diseases. This compound has emerged as a key chemical probe to dissect the complexities of mitochondrial protein import. This document provides a comprehensive overview of this compound's mechanism, highlighting its specificity for precursor proteins with hydrophobic segments and its putative interaction with the Seo1 transport protein. We present available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to provide a thorough resource for the scientific community.

Mechanism of Action: A Tale of Hydrophobicity

This compound distinguishes itself from other mitochondrial import inhibitors by its specific mode of action. It does not target the well-known outer membrane receptors Tom70 or Tom20.[1] Instead, its inhibitory effect is intrinsically linked to the presence of hydrophobic segments within the precursor proteins destined for the mitochondria.[1] This suggests a mechanism where this compound interferes with the recognition or translocation of these specific types of proteins.

The current proposed target for this compound is the mitochondrial transport protein Seo1.[1] While the precise molecular interactions are still under investigation, it is hypothesized that this compound modulates the function of Seo1, thereby preventing the efficient import of its hydrophobic substrates.

Quantitative Analysis of MitoBloCK Inhibitors

| Compound | Target | IC50 (µM) | Assay |

| MitoBloCK-6 | Erv1/ALR | 0.7 - 0.9 | In vitro Amplex Red-HRP assay |

| MitoBloCK-8 | ALR | 2.15 | Pure enzyme assay |

| MitoBloCK-9 | ALR | 9.02 | Pure enzyme assay |

| MitoBloCK-13 | ALR | 10.7 | Pure enzyme assay |

Table 1: Inhibitory concentrations of various MitoBloCK compounds. The data for MitoBloCK-6, -8, -9, and -13 are derived from studies on the ALR protein, a component of the mitochondrial disulfide relay system, and are provided here for comparative purposes within the MitoBloCK family of inhibitors.[2][3]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on mitochondrial protein import. These are generalized methodologies that can be adapted for specific experimental needs.

In Vitro Mitochondrial Protein Import Assay

This assay is fundamental to assessing the direct impact of this compound on the import of specific precursor proteins into isolated mitochondria.

Materials:

-

Isolated mitochondria (from yeast or mammalian cells)

-

Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled) containing a hydrophobic segment

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Import Buffer (e.g., containing KCl, MgCl₂, MOPS-KOH, and a respiratory substrate like succinate)

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Pre-incubate isolated mitochondria with varying concentrations of this compound or vehicle control in import buffer for a specified time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C for yeast, 30°C for mammalian).

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate for various time points to monitor the kinetics of import.

-

Terminate the import reaction by placing the samples on ice and, if required, by dissipating the mitochondrial membrane potential with a protonophore (e.g., CCCP).

-

Treat half of each sample with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface. The other half serves as a control for the total amount of protein associated with the mitochondria.

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondria and analyze the protein content by SDS-PAGE and autoradiography.

-

Quantify the amount of imported (Proteinase K-protected) precursor protein at each this compound concentration and time point.

Cell-Based Assay for Mitochondrial Import Inhibition

This assay evaluates the effect of this compound in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

This compound

-

Plasmids encoding a mitochondrial-targeted reporter protein with a hydrophobic segment (e.g., fused to GFP or a HaloTag)

-

Transfection reagents

-

Fluorescence microscope or flow cytometer

Procedure:

-

Transfect cells with the plasmid encoding the mitochondrial-targeted reporter protein.

-

Allow for protein expression for a suitable period (e.g., 24-48 hours).

-

Treat the cells with varying concentrations of this compound or vehicle control for a defined duration.

-

Visualize the subcellular localization of the reporter protein using fluorescence microscopy or quantify the mitochondrial fluorescence using flow cytometry.

-

A decrease in mitochondrial localization of the reporter protein in the presence of this compound indicates inhibition of import.

Visualizing the Molecular Landscape

To better understand the proposed mechanism of this compound and the experimental approaches to study it, the following diagrams have been generated.

Caption: Proposed mechanism of this compound inhibition.

Caption: General experimental workflow for assessing this compound activity.

References

- 1. This compound (MB-11) | TargetMol [targetmol.com]

- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

exploring the biological activity of MitoBloCK-11

An in-depth analysis of the biological activity of MitoBloCK-11 reveals its role as a novel small molecule inhibitor of mitochondrial protein import. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this technical guide consolidates the current understanding of its mechanism of action and biological effects, drawing parallels with the broader family of MitoBloCK compounds where applicable. This document is intended for researchers, scientists, and professionals in drug development interested in the emerging field of mitochondrial protein transport modulation.

Core Concepts and Mechanism of Action

This compound is identified as an inhibitor of the mitochondrial protein import machinery.[1][2][3] Its primary mode of action is believed to involve the transport protein Seo1, distinguishing it from inhibitors that target other components of the import apparatus like Tom20 or Tom70.[1][3] This specificity suggests a targeted disruption of the import of a select group of mitochondrial precursor proteins, particularly those containing hydrophobic segments.[1]

The inhibition of mitochondrial protein import is a critical area of research, as the proper functioning of mitochondria is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders like Parkinson's disease.[2] this compound's activity is noted to be relevant to the PINK1 pathway, which is crucial for mitochondrial quality control.[2]

Biological Effects and Therapeutic Potential

The biological consequences of inhibiting mitochondrial protein import with compounds like this compound are significant. By disrupting the localization of key proteins, these molecules can induce a range of cellular responses. While specific studies on this compound are limited, research on the broader class of "MitoBloCK" compounds, such as MitoBloCK-6, has shown that they can induce apoptosis, particularly in human embryonic stem cells, highlighting a potential role in cancer therapy and regenerative medicine.[4][5]

The selective nature of this compound's potential action on the Seo1-mediated import pathway could offer a more nuanced approach to modulating mitochondrial function compared to broad-spectrum mitochondrial toxins. This specificity may allow for the targeted disruption of pathological processes while minimizing off-target effects.

Experimental Protocols

Mitochondrial Protein Import Assays

This assay is fundamental to confirming the inhibitory effect of this compound on the import of proteins into mitochondria.

Objective: To quantify the inhibition of radiolabeled precursor protein import into isolated mitochondria in the presence of this compound.

Methodology:

-

Isolation of Mitochondria: Mitochondria are isolated from a relevant cell line or tissue (e.g., yeast or mammalian cells) by differential centrifugation.

-

In Vitro Transcription/Translation: Radiolabeled mitochondrial precursor proteins (e.g., containing a ³⁵S-methionine label) are synthesized in a cell-free system.

-

Import Reaction: The isolated mitochondria are incubated with the radiolabeled precursor proteins in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO). The reaction is energized with an appropriate substrate (e.g., succinate).

-

Protease Treatment: After the import reaction, samples are treated with a protease (e.g., proteinase K) to digest any non-imported precursor proteins that are still outside the mitochondria.

-

Analysis: The mitochondria are then re-isolated, lysed, and the imported, protease-protected proteins are analyzed by SDS-PAGE and autoradiography. The intensity of the bands corresponding to the imported protein is quantified to determine the extent of inhibition.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic effects of this compound and understanding the mechanism of cell death.

Objective: To assess the impact of this compound on cell viability and to determine if it induces apoptosis.

Methodology:

-

Cell Culture: A suitable cell line (e.g., a cancer cell line or a cell line relevant to Parkinson's disease) is cultured in the presence of increasing concentrations of this compound for various time points.

-

Viability Assay (e.g., MTT or CellTiter-Glo): Cell viability is measured using standard colorimetric or luminescent assays that quantify metabolic activity.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.

-

Caspase Activity Assay: The activity of key apoptotic enzymes, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate.

-

Western Blotting for Apoptotic Markers: The expression levels of key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members) are analyzed by western blotting.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of this compound action.

Caption: Workflow for characterizing this compound.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data (e.g., IC₅₀ values) cannot be provided at this time. Researchers are encouraged to perform dose-response studies to determine the potency of this compound in their specific experimental systems.

Future Directions

The study of this compound and other selective inhibitors of mitochondrial protein import is a promising area of research. Future investigations should focus on:

-

Elucidating the precise binding site and mechanism of inhibition on the Seo1 transport protein.

-

Determining the full spectrum of mitochondrial precursor proteins whose import is affected by this compound.

-

Evaluating the therapeutic potential of this compound in preclinical models of diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.

-

Conducting structure-activity relationship (SAR) studies to develop more potent and selective analogs of this compound.

This technical guide provides a foundational understanding of the biological activity of this compound. As research in this area progresses, a more detailed picture of its molecular interactions and cellular effects will undoubtedly emerge, paving the way for novel therapeutic strategies targeting mitochondrial protein import.

References

- 1. This compound (MB-11) | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]

- 4. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MitoBloCK-11 in Elucidating Mitochondrial Dysfunction in Autosomal Recessive Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autosomal recessive Parkinson's disease (AR-PD) is intrinsically linked to mitochondrial dysfunction, with mutations in genes such as PINK1 and Parkin disrupting critical pathways of mitochondrial quality control. This guide explores the utility of MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import, as a research tool to dissect these pathological mechanisms. While direct literature on this compound in AR-PD is emerging, its putative mechanism of action—the inhibition of the Translocase of the Outer Mitochondrial Membrane 70 (TOM70)—positions it as a valuable probe for investigating the PINK1/Parkin pathway. This document provides a comprehensive overview of the theoretical framework for its use, relevant experimental protocols, and the signaling pathways it is poised to modulate.

Introduction

Mitochondrial quality control is a fundamental cellular process that ensures the health and integrity of the mitochondrial network. A key pathway in this process is the PINK1/Parkin-mediated mitophagy, which selectively removes damaged mitochondria. In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane via the TOM and TIM complexes, where it is subsequently cleaved and degraded. However, upon mitochondrial damage and depolarization, PINK1 import is arrested, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol, which then ubiquitinates OMM proteins, flagging the damaged organelle for autophagic clearance.

Mutations in PINK1 and Parkin are the most common causes of AR-PD. These mutations disrupt the efficient removal of dysfunctional mitochondria, leading to the accumulation of cellular stress, and ultimately, the demise of dopaminergic neurons. Understanding the molecular intricacies of the PINK1/Parkin pathway is therefore paramount for developing therapeutic strategies for AR-PD.

This compound: A Tool to Probe the PINK1 Import Pathway

This compound is a small molecule identified as an inhibitor of mitochondrial protein import. While its precise target has been suggested by some sources as Seo1, a more prominent putative target relevant to the PINK1 pathway is TOM70, a key receptor of the TOM complex on the outer mitochondrial membrane.[1] Research has demonstrated that TOM70 is essential for the efficient import of PINK1 into the mitochondria.[2][3][4] By inhibiting TOM70, this compound is hypothesized to mimic the initial steps of mitochondrial damage that lead to PINK1 accumulation on the OMM, thereby activating the Parkin-dependent mitophagy pathway. This makes this compound a potentially powerful tool to study the downstream events of PINK1 stabilization and Parkin recruitment in a controlled and inducible manner.

Quantitative Data

As of this writing, specific quantitative data for this compound, such as its IC50 value for TOM70 inhibition or its effective concentration for inducing Parkin recruitment in cellular models of AR-PD, have not been extensively published in peer-reviewed literature. The primary source identifying its specific target appears in a doctoral thesis, and further validation in broader scientific publications is pending. However, related compounds from the "MitoBloCK" series have been characterized, with effective concentrations in the low micromolar range for inhibiting mitochondrial protein import. It is anticipated that this compound would exhibit similar potency.

Table 1: Putative Characteristics of this compound

| Parameter | Value | Reference |

| Target | Translocase of the Outer Mitochondrial Membrane 70 (TOM70) | Inferred from doctoral thesis and compound library information |

| Mechanism of Action | Inhibition of mitochondrial protein import | [1] |

| Expected Cellular Effect | Accumulation of PINK1 on the outer mitochondrial membrane | Based on the role of TOM70 in PINK1 import[2][3][4] |

| Potential Application | Induction and study of the PINK1/Parkin pathway in AR-PD models | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the PINK1/Parkin pathway in cellular models of autosomal recessive Parkinson's disease.

PINK1 Import Assay in Isolated Mitochondria

This assay is designed to directly assess the effect of this compound on the import of PINK1 into mitochondria.

Materials:

-

HeLa or SH-SY5Y cells

-

Mitochondria isolation kit

-

In vitro transcription/translation kit

-

[35S]-Methionine

-

Plasmids encoding wild-type and mutant PINK1

-

This compound (in DMSO)

-

Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl2, 2 mM KPi, 5 mM ATP, 5 mM NADH)

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Isolate mitochondria from cultured cells according to the manufacturer's protocol. Determine protein concentration using a BCA assay.

-

Synthesize [35S]-labeled PINK1 precursor protein using an in vitro transcription/translation system.

-

Pre-incubate isolated mitochondria (50 µg) with varying concentrations of this compound or DMSO vehicle in import buffer for 10 minutes at 30°C.

-

Initiate the import reaction by adding the [35S]-labeled PINK1 precursor to the mitochondria and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 30°C.

-

Stop the import reaction by placing the tubes on ice.

-

To remove non-imported precursor, treat half of each sample with Proteinase K on ice.

-

Re-isolate mitochondria by centrifugation, wash, and lyse the pellets in SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography. A decrease in the processed (imported) form of PINK1 in the presence of this compound would indicate inhibition of import.

Parkin Recruitment Assay in Cultured Cells

This assay visualizes the recruitment of Parkin to mitochondria following the accumulation of PINK1 on the OMM, which can be induced by this compound.

Materials:

-

U2OS or HeLa cells stably co-expressing YFP-Parkin and a mitochondrial marker (e.g., mito-DsRed).

-

This compound (in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control.

-

Fluorescence microscope.

-

Cell culture medium and supplements.

Protocol:

-

Plate the stable cell line on glass-bottom dishes suitable for live-cell imaging.

-

Treat the cells with varying concentrations of this compound or DMSO vehicle for a specified time course (e.g., 1, 3, 6 hours). Include a positive control group treated with CCCP (e.g., 10 µM).

-

During the treatment, acquire fluorescence images at different time points.

-

Analyze the images for the co-localization of YFP-Parkin (cytosolic in untreated cells) with the mito-DsRed signal (mitochondria). An increase in the punctate YFP-Parkin signal that overlaps with the mitochondrial marker indicates Parkin recruitment.

-

Quantify the percentage of cells showing Parkin recruitment for each condition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of this compound in autosomal recessive Parkinson's disease.

PINK1/Parkin Pathway and the Role of TOM70

Caption: The PINK1/Parkin pathway at healthy and damaged mitochondria, and the putative role of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A logical workflow for investigating the cellular effects of this compound in AR-PD models.

Conclusion and Future Directions

This compound represents a promising chemical tool for the study of autosomal recessive Parkinson's disease. Its putative ability to inhibit TOM70 and thereby modulate the PINK1/Parkin pathway offers a unique opportunity to dissect the molecular events that govern mitochondrial quality control. While further research is needed to fully characterize its specificity, potency, and off-target effects, the experimental frameworks outlined in this guide provide a clear path for its application in AR-PD research. Future studies should focus on validating TOM70 as the direct target of this compound in the context of PINK1 import, determining its efficacy in primary neuronal models of AR-PD, and exploring its potential as a lead compound for the development of therapeutics aimed at modulating mitochondrial dynamics in neurodegenerative diseases. The insights gained from such studies will be invaluable for advancing our understanding of AR-PD pathogenesis and for the development of novel therapeutic interventions.

References

- 1. Parkinson’s Disease (PD) Model: Parkin Mitochondrial Recrutiment Assay Cell Line | Molecular Kinetics [molecularkinetics.com]

- 2. researchgate.net [researchgate.net]

- 3. Tom70 Is Essential for PINK1 Import into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tom70 is essential for PINK1 import into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PD Model: Parkin Mitochondrial Recrutiment Assay Cell Line – AS ONE INTERNATIONAL [asone-int.com]

Methodological & Application

Application Notes and Protocols for MitoBloCK-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-11 is a novel small molecule inhibitor targeting mitochondrial protein import. It is believed to act via the transport protein Seo1, selectively inhibiting the import of precursor proteins that contain hydrophobic segments. Notably, this compound is implicated in the PINK1 pathway, which is crucial for mitochondrial quality control and is linked to neurodegenerative diseases such as Parkinson's. These application notes provide a comprehensive overview of the experimental protocols for the use of this compound in a cell culture setting.

Mechanism of Action

This compound disrupts the normal process of protein translocation into the mitochondria. By potentially targeting the Seo1 transport protein, it prevents the proper import and folding of specific mitochondrial proteins. This interference with mitochondrial proteostasis can induce cellular stress and activate quality control pathways like mitophagy, a process regulated by the PINK1/Parkin signaling cascade.

Quantitative Data

Due to the novelty of this compound, extensive quantitative data from a wide range of cell lines is not yet publicly available. The following table provides a summary of typical concentration ranges for related MitoBloCK compounds, which can serve as a starting point for optimizing experiments with this compound.

| Compound | Cell Line/System | Assay Type | Effective Concentration / IC50 | Citation |

| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | Apoptosis Induction | 20 µM | [1] |

| MitoBloCK-6 | Isolated Yeast Mitochondria | Protein Import Assay | 20-50 µM | [1] |

| MitoBloCK-8 | HeLa Cells | Toxicity Assay | Toxic at 100 µM | [2] |

| MitoBloCK-9 | HeLa Cells | Toxicity Assay | No toxicity up to 100 µM | [2] |

| MitoBloCK-13 | HeLa Cells | Toxicity Assay | No toxicity up to 100 µM | [2] |

Experimental Protocols

The following protocols are generalized based on standard cell culture techniques and information available for the broader class of MitoBloCK inhibitors. Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: General Cell Culture and Treatment with this compound

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stored as a stock solution in DMSO at -20°C or -80°C)[3]

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in a complete culture medium to the desired final concentration. It is advisable to test a range of concentrations (e.g., 1 µM to 50 µM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound (as described in Protocol 1) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its investigation in cell culture.

References

- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (MB-11) | TargetMol [targetmol.com]

Application Notes and Protocols for MitoBloCK-11 and Related Mitochondrial Protein Import Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MitoBloCK series of small molecules are valuable research tools for investigating the intricate processes of mitochondrial protein import. These compounds selectively inhibit different pathways of protein translocation into mitochondria, making them instrumental in dissecting the roles of specific import machineries in cellular function, health, and disease. This document provides detailed application notes and protocols for the in vitro use of MitoBloCK-11 and its better-characterized analogs, MitoBloCK-1 and MitoBloCK-6. While specific protocols for this compound are limited in published literature, the provided methodologies for related compounds can serve as a robust starting point for experimental design, with the caveat that optimization for this compound is essential.

This compound is a small molecule inhibitor of mitochondrial protein import, potentially acting through the transport protein Seo1, and is known to inhibit precursor proteins containing hydrophobic segments.[1] In contrast, MitoBloCK-1 targets the TIM22 import pathway by preventing the binding of the Tim9-Tim10 complex to its substrate, thereby inhibiting the import of a subset of inner membrane proteins.[2][3] MitoBloCK-6 is a potent inhibitor of the Mia40/Erv1 redox-mediated import pathway, which is crucial for the import and folding of cysteine-rich proteins in the intermembrane space.[4][5][6]

Data Presentation: Quantitative In Vitro Data for MitoBloCK Compounds

The following table summarizes key quantitative data for MitoBloCK-1 and MitoBloCK-6 from various in vitro studies. This information can be used as a reference for determining appropriate concentration ranges for experiments with this compound, though empirical determination of optimal concentrations is highly recommended.

| Compound | Target Pathway | Target Protein(s) | Assay System | Effective Concentration / IC50 | Reference |

| MitoBloCK-1 | TIM22 Pathway | Tim9-Tim10 complex | Mammalian cell viability (MTT assay) | 25 µM - 50 µM (significant decrease in viability) | [7] |

| In vitro import into isolated mouse liver mitochondria | 25 µM (inhibited import of AAC) | [7] | |||

| MitoBloCK-6 | Mia40/Erv1 Pathway | Erv1 | In vitro Amplex Red-HRP assay | IC50 = 900 nM | [4][5] |

| ALR (human ortholog of Erv1) | In vitro Amplex Red-HRP assay | IC50 = 700 nM | [4][5] | ||

| Erv2 | In vitro Amplex Red-HRP assay | IC50 = 1.4 µM | [4] | ||

| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | IC50 = 5-10 µM | [4] | |||

| Human embryonic stem cells (hESCs) | 20 µM (for 8 hours to induce apoptosis) | [4][5] | |||

| Liver cancer cells (McA-RH7777) | 20-40 µM (for 72 hours to inhibit proliferation) | [4][8] |

Experimental Protocols

General Guidelines for Handling and Storage

-

Reconstitution: MitoBloCK compounds are typically provided as a powder. For this compound, reconstitution in DMSO is recommended to prepare a stock solution (e.g., 25 mg/mL or 57.57 mM).[1] Sonication may be required to fully dissolve the compound. For MitoBloCK-6, it is recommended to use fresh DMSO for reconstitution.

-

Storage: Store the powder at -20°C for long-term stability (up to 3 years).[1] Once reconstituted in a solvent, aliquot the stock solution into single-use volumes and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]

Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for treating cultured mammalian cells with this compound. It is crucial to optimize the cell type, seeding density, compound concentration, and treatment duration for each specific experiment.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Assay-specific reagents (e.g., for viability, apoptosis, or proliferation assays)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh, pre-warmed complete medium.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into multi-well plates at a density appropriate for the duration of the experiment and the specific assay. Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Thaw the this compound stock solution.

-

Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations. It is important to maintain a consistent final concentration of the solvent (e-g., DMSO < 0.1%) across all treatments, including the vehicle control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Endpoint Analysis:

-

After the incubation period, perform the desired downstream analysis. This could include:

-

Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect on cell growth.

-

Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP and caspase-3) to assess programmed cell death.

-

Mitochondrial Function Assays: (e.g., measurement of mitochondrial membrane potential using TMRE or JC-1, oxygen consumption rate using a Seahorse analyzer, or assessment of mitochondrial morphology by microscopy).

-

Western Blotting: To analyze the levels of specific mitochondrial proteins or signaling molecules.

-

-

Protocol for In Organello Mitochondrial Protein Import Assay

This protocol is adapted from studies using MitoBloCK-1 and MitoBloCK-6 to assess their direct impact on mitochondrial protein import.[5][7] It involves incubating isolated mitochondria with a radiolabeled precursor protein in the presence of the inhibitor.

Materials:

-

Isolated mitochondria (from yeast or mammalian cells)

-

Radiolabeled precursor protein (e.g., ³⁵S-labeled, synthesized by in vitro transcription/translation)

-

Import buffer (containing salts, buffer, and an energy source like ATP and NADH)

-

This compound stock solution

-

Protease (e.g., Trypsin or Proteinase K)

-

Protease inhibitor (e.g., PMSF or soybean trypsin inhibitor)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Mitochondria and Precursor Preparation:

-

Isolate mitochondria from the desired source following established protocols.

-

Synthesize the radiolabeled precursor protein using a commercial in vitro transcription/translation kit.

-

-

Pre-incubation with Inhibitor:

-

Resuspend the isolated mitochondria in import buffer.

-

Pre-incubate the mitochondria with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at the appropriate temperature (e.g., 25°C or 30°C).

-

-

Import Reaction:

-

Initiate the import reaction by adding the radiolabeled precursor protein to the pre-incubated mitochondria.

-

Incubate the reaction for various time points (e.g., 5, 15, 30 minutes) to assess the import kinetics.

-

-

Protease Treatment:

-

Stop the import reaction by placing the tubes on ice.

-

To remove non-imported precursor protein that is externally bound to the mitochondria, treat the samples with a protease (e.g., trypsin).

-

After a defined incubation time on ice, inactivate the protease by adding a specific inhibitor.

-

-

Analysis:

-

Pellet the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet and separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the imported, protease-protected radiolabeled protein. The intensity of the band corresponding to the mature, imported protein will be inversely proportional to the inhibitory activity of this compound.

-

Signaling Pathways and Experimental Workflows

Mitochondrial Protein Import Pathways Targeted by MitoBloCK Compounds

The following diagrams illustrate the key mitochondrial protein import pathways targeted by the MitoBloCK series of inhibitors.

Caption: Targeted mitochondrial protein import pathways.

General Experimental Workflow for In Vitro Analysis of this compound

This workflow outlines the logical steps for characterizing the in vitro effects of this compound.

Caption: In vitro experimental workflow for this compound.

References

- 1. This compound (MB-11) | TargetMol [targetmol.com]

- 2. pnas.org [pnas.org]

- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of MitoBloCK-11 for HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoBloCK-11 is a small molecule inhibitor targeting mitochondrial protein import, a critical process for cellular function and survival.[1] This family of compounds has garnered interest for its potential in cancer therapy due to the reliance of cancer cells on mitochondrial activity. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for inducing a desired biological effect, such as apoptosis, in HeLa cells. While a definitive optimal concentration for this compound in HeLa cells is not yet established in publicly available literature, data from related MitoBloCK compounds suggest an effective concentration range. This document outlines the protocols to empirically determine this value for your specific experimental context.

Mechanism of Action: Inhibition of the MIA Pathway

MitoBloCK compounds primarily target the mitochondrial intermembrane space import and assembly (MIA) pathway. This pathway is essential for the import of many cysteine-rich proteins into the mitochondrial intermembrane space (IMS). The key components of this pathway are Mia40, an oxidoreductase, and the sulfhydryl oxidase Erv1 (also known as ALR in vertebrates).

MitoBloCKs are known to inhibit the oxidase activity of Erv1/ALR.[2][3] This inhibition disrupts the disulfide relay system, preventing the proper import and folding of mitochondrial proteins. The accumulation of unfolded proteins in the mitochondria can trigger the intrinsic apoptotic pathway.

Data Presentation

Effective concentrations of various MitoBloCK compounds in different cell lines are summarized below. This data can serve as a starting point for designing a dose-response experiment for this compound in HeLa cells.

| Compound | Cell Line | Effect | Effective Concentration/IC50 | Citation |

| MitoBloCK-1 | Mammalian Cells | Decreased cell viability | 25 µM - 50 µM | [4] |

| MitoBloCK-6 | Leukemia cell lines | IC50 | 5 µM - 10 µM | [5] |

| MitoBloCK-8 | HeLa Cells | Toxic | 100 µM | |

| MitoBloCK-9 | HeLa Cells | No toxicity | 100 µM | |

| MitoBloCK-13 | HeLa Cells | No toxicity | 100 µM | [3] |

Experimental Protocols

1. Protocol for Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations to test (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value from the curve, which is the concentration of this compound that inhibits cell growth by 50%.

-

2. Protocol for Assessing Apoptosis using Annexin V-FITC/PI Staining

This protocol is used to confirm that the observed decrease in cell viability is due to apoptosis.

Materials:

-

HeLa cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the desired time (e.g., 24 hours). Include an untreated and a vehicle control.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-